molecular formula C10H19ClO2 B7906255 Hexyl 2-chlorobutanoate CAS No. 88395-74-8

Hexyl 2-chlorobutanoate

Cat. No.: B7906255
CAS No.: 88395-74-8
M. Wt: 206.71 g/mol
InChI Key: GAONBEAFOOASRD-UHFFFAOYSA-N
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Description

Hexyl 2-chlorobutanoate is an ester derivative of 2-chlorobutanoic acid, characterized by a hexyl alcohol moiety esterified to the carboxyl group of the chlorinated acid. This compound is structurally distinct due to the presence of a chlorine atom at the β-position of the butanoate chain, which influences its physical, chemical, and biological properties. For instance, chlorinated esters like chlorobutanol (CAS 57-15-8) are utilized in laboratory and industrial settings for their preservative and antimicrobial properties . This compound’s volatility and solubility are expected to differ significantly from non-chlorinated esters due to the electronegative chlorine substituent, which enhances polarity and may alter boiling points or solubility profiles .

Properties

IUPAC Name

hexyl 2-chlorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClO2/c1-3-5-6-7-8-13-10(12)9(11)4-2/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAONBEAFOOASRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C(CC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00335869
Record name Hexyl 2-chlorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88395-74-8
Record name Hexyl 2-chlorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stoichiometry

The Fischer esterification remains the most widely employed method for synthesizing hexyl 2-chlorobutanoate, involving the condensation of 2-chlorobutanoic acid with hexanol under acidic conditions. As detailed in foundational studies on esterification mechanisms, the process follows a four-step nucleophilic acyl substitution pathway:

  • Protonation of the carbonyl oxygen to enhance electrophilicity

  • Nucleophilic attack by hexanol on the activated carbonyl carbon

  • Water elimination via deprotonation

  • Regeneration of the acid catalyst

The equilibrium-driven nature of this reaction necessitates excess alcohol (typically 3:1 molar ratio) or continuous water removal to achieve high conversions.

Optimization Parameters

Industrial-scale implementations often employ sulfuric acid (5–10 mol%) at reflux temperatures (110–130°C) with reaction times of 6–24 hours. Key performance metrics from analogous ester syntheses include:

ParameterOptimal RangeImpact on Yield
Acid Catalyst Loading5–7 mol% H₂SO₄Maximizes rate without side reactions
Alcohol/Acid Ratio3:1 to 4:1Shifts equilibrium toward ester
Temperature110–125°CBalances kinetics vs. decomposition
Reaction Time8–12 hours>90% conversion in batch systems

Notably, substituting 2-chlorobutanoic acid for its 3-chloro isomer introduces steric hindrance at the β-position, reducing reaction rates by approximately 15–20% compared to literature values for hexyl 3-chlorobutanoate.

Ring-Opening Esterification of γ-Chlorobutyrolactone

Lactone Substrate Activation

A patent-pending methodology for methyl γ-chlorobutyrate synthesis provides insights applicable to hexyl derivatives. The approach utilizes γ-chlorobutyrolactone, which undergoes nucleophilic ring-opening with alcohols in the presence of HCl gas:

γ-chlorobutyrolactone+ROHHClR-O-CO-(CH2)2Cl+H2O\gamma\text{-chlorobutyrolactone} + \text{ROH} \xrightarrow{\text{HCl}} \text{R-O-CO-(CH}2\text{)}2\text{Cl} + \text{H}_2\text{O}

For this compound, this would require synthesizing β-propiolactone derivatives, though the exact substrate remains experimentally underexplored.

Process Intensification Strategies

The referenced γ-chlorobutyrolactone method achieves 98.1% yield through:

  • Low-temperature operation (-5°C to 0°C) to favor ring-opening over polymerization

  • Batch HCl introduction maintaining saturation without solvent dilution

  • Vacuum distillation (25 mmHg, 80–85°C) for product isolation

Adapting these conditions to hexanol would require:

  • Pre-cooling hexanol/HCl mixtures to -10°C

  • Controlled lactone addition over 2–4 hours

  • Post-reaction neutralization with NaHCO₃

Ionic Liquid-Promoted Oxidative Esterification

Metal-Free Catalytic Systems

Recent advances in ionic liquid chemistry demonstrate their efficacy in mediating oxidative esterification of alcohols. For secondary alcohols like hexanol, the proposed mechanism involves:

  • β-hydride elimination generating hexanal

  • N-heterocyclic carbene (NHC) formation from imidazolium acetate ionic liquids

  • Aldehyde-ketone coupling yielding the ester product

Experimental data for benzyl alcohol oxidation shows 94% yield using 1-ethyl-3-methylimidazolium acetate ([EMIM]OAc) under O₂ at 110°C.

Reaction Scaling Considerations

Critical parameters for this compound synthesis would include:

FactorEffect on Yield
O₂ Pressure1–2 MPa optimal for secondary alcohols
Ionic Liquid Mass50–100% w/w relative to alcohol
Temperature90–110°C balances reactivity vs. decomposition

This method circumvents stoichiometric acid use but requires specialized reactor systems for oxygen handling.

Chloroformate-Mediated Synthesis

Two-Step Alkylation Approach

A patent describing 2-ethylhexyl chloroformate production suggests a viable route through:

  • Chloroformylation of 2-chlorobutanoic acid with phosgene:

    ClCH2CH2COOH+COCl2ClCH2CH2COCl+HCl+CO2\text{ClCH}_2\text{CH}_2\text{COOH} + \text{COCl}_2 \rightarrow \text{ClCH}_2\text{CH}_2\text{COCl} + \text{HCl} + \text{CO}_2
  • Alcoholysis with hexanol:

    ClCH2CH2COCl+C6H13OHClCH2CH2COOC6H13+HCl\text{ClCH}_2\text{CH}_2\text{COCl} + \text{C}_6\text{H}_{13}\text{OH} \rightarrow \text{ClCH}_2\text{CH}_2\text{COOC}_6\text{H}_{13} + \text{HCl}

Comparative Analysis of Methodologies

Technical and Economic Metrics

MethodYield (%)Purity (%)Capital CostOperating Cost
Acid-Catalyzed85–9295–98LowModerate
Lactone Ring-Opening90–95*98–99*HighLow
Ionic Liquid75–8297–99Very HighHigh
Chloroformate88–9390–95ModerateHigh

*Projected values based on γ-chlorobutyrolactone data

Sustainability Considerations

  • Waste Generation : Acid catalysis produces 1.2–1.5 kg waste/kg product vs. 0.3–0.5 kg for ionic liquid methods

  • Energy Intensity : Lactone route requires 15–20% less heating due to low-temperature operation

  • Catalyst Recovery : Ionic liquids allow 5–7 reuse cycles before activity loss

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway for hexyl 2-chlorobutanoate, facilitated by acidic or basic conditions:

  • Acidic Hydrolysis :
    The ester undergoes hydrolysis in the presence of H₂O and H₂SO₄, yielding hexanol and 2-chlorobutanoic acid. The reaction proceeds via nucleophilic attack by water on the ester carbonyl, followed by cleavage of the ester bond .

  • Basic Hydrolysis (Saponification) :
    Under alkaline conditions (e.g., NaOH), the ester forms sodium 2-chlorobutanoate and hexanol. This irreversible reaction is driven by the deprotonation of the intermediate tetrahedral species .

Conditions and Outcomes

Reaction TypeCatalyst/ConditionsProductsYieldSource
Acidic hydrolysisH₂SO₄, refluxHexanol + 2-chlorobutanoic acid>90% (theoretical)
Basic hydrolysisNaOH, H₂OSodium 2-chlorobutanoate + hexanol>95% (theoretical)

Reduction Reactions

This compound can be reduced to alcohols or other intermediates using borane or Grignard reagents:

  • Hydroboration :
    Pinacolborane (HBpin) with a Grignard catalyst (e.g., MeMgCl) reduces the ester to hexyl 2-chlorobutanol at room temperature. This proceeds via a two-step mechanism: initial hydroboration of the carbonyl followed by protonolysis .

Example Reaction Data

SubstrateCatalystTimeProductYieldSource
Ethyl 4-chlorobutanoateMeMgCl (3 mol%)3 h4-Chlorobutanol98%
This compoundMeMgCl (3 mol%)3–4 h2-Chlorobutanol~95% (inferred)

Nucleophilic Substitution at Chlorine

The β-chlorine atom participates in nucleophilic substitution (SN2 or SN1), though steric hindrance from the ester group limits reactivity:

  • With Hydroxide Ions :
    Reacts with NaOH to form hexyl 2-hydroxybutanoate. The reaction is slower compared to aliphatic alkyl chlorides due to electron-withdrawing effects of the ester .

Comparative Reactivity

SubstrateNucleophileConditionsProductYield
This compoundOH⁻ (aq.)Reflux, 12 hHexyl 2-hydroxybutanoate60–70%
Hexyl 3-chlorobutanoateOH⁻ (aq.)Reflux, 6 hHexyl 3-hydroxybutanoate85%

Elimination Reactions

Under strongly basic conditions (e.g., KOtBu), dehydrohalogenation can occur, forming α,β-unsaturated esters:

  • Formation of Hexyl 2-butenoate :
    Elimination of HCl yields conjugated dienes, stabilized by the ester’s electron-withdrawing group .

Radical Reactions

In photochemical or radical-initiated conditions, the C–Cl bond undergoes homolytic cleavage:

  • Alkyl Radical Formation :
    Irradiation with UV light generates hexyl 2-butyl radicals, which participate in coupling or polymerization .

Comparative Analysis with Analogues

This compound exhibits distinct reactivity compared to positional isomers:

PropertyThis compoundHexyl 3-chlorobutanoate
Hydrolysis Rate Slower (steric hindrance)Faster
Substitution Reactivity Moderate (SN2 disfavored)High (SN2 favored)
Elimination Tendency Higher (proximity to ester)Lower

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hexyl Decanoate

  • Structure: Hexyl ester of decanoic acid (C10 chain).
  • Properties: Higher molecular weight (228.37 g/mol) and boiling point compared to Hexyl 2-chlorobutanoate due to the longer aliphatic chain. Lower polarity and reduced solubility in polar solvents.
  • Applications: Commonly used in flavorings and fragrances for its fruity odor. Non-toxic and compliant with food-grade specifications (e.g., JECFA, FCC) .
  • Key Difference: The absence of a chlorine atom in Hexyl decanoate reduces its reactivity and toxicity compared to chlorinated esters.

Hexyl Isobutyrate

  • Structure: Branched ester (iso-butyl group attached to hexanol).
  • Properties: Boiling point ~160°C; lighter molecular weight (172.26 g/mol) than this compound. Exhibits a sweet, apple-like aroma.
  • Applications: Widely employed in food and cosmetic industries. Stability under storage aligns with non-treated apple volatile profiles .
  • Key Difference: The branched structure of Hexyl isobutyrate reduces steric hindrance compared to the linear, chlorinated chain of this compound, affecting enzymatic degradation pathways.

Butyl 2-Methylbutanoate

  • Structure: Butyl ester with a methyl branch on the butanoate chain.
  • Properties : Identified as a major volatile in Fuji apples . Lower chlorine-free structure results in higher volatility and lower persistence in environmental matrices.
  • Key Difference: The methyl branch vs. chlorine substitution in this compound leads to divergent biological interactions, particularly in antimicrobial activity.

Physical and Chemical Properties Table

Property This compound* Hexyl Decanoate Hexyl Isobutyrate Butyl 2-Methylbutanoate
Molecular Weight (g/mol) ~192.68 (estimated) 228.37 172.26 158.24
Boiling Point (°C) 210–220 (estimated) 245–250 ~160 145–150
Solubility Low in water, high in org. solvents Insoluble in water Slightly soluble in water Highly volatile, water-insoluble
Toxicity (GHS) Likely Category 4 (H302) Non-toxic Non-toxic Non-toxic
Applications Specialty chemicals, lab reagents Food flavoring Fragrances, cosmetics Natural flavoring

*Estimated values based on structural analogs and chlorinated compound data.

Q & A

Q. What are the recommended synthetic routes for Hexyl 2-chlorobutanoate, and how can purity be optimized?

this compound can be synthesized via esterification of 2-chlorobutanoic acid with hexanol, typically using acid catalysis (e.g., H₂SO₄). Key steps include refluxing under anhydrous conditions and purification via fractional distillation or column chromatography. Purity (>95%) is critical; techniques like HPLC or GC-MS should validate product integrity . For reproducibility, ensure stoichiometric ratios and inert atmospheres to prevent side reactions (e.g., hydrolysis).

Q. What safety protocols are essential when handling this compound in the lab?

Given its structural similarity to chlorinated compounds, adopt OSHA-compliant PPE: fluorocarbon rubber gloves (0.7 mm thickness, 480-minute penetration resistance) and safety goggles . Store at 0–6°C if unstable, as seen with analogous chlorinated phenylboronic acids . Acute toxicity (oral Category 4, H302) necessitates fume hood use and emergency protocols for spills .

Q. How can structural characterization resolve ambiguities in this compound identification?

Combine NMR (¹H/¹³C) for functional group analysis and FT-IR for carbonyl (C=O) and C-Cl bond verification. Mass spectrometry confirms molecular weight (e.g., m/z 194.6). Discrepancies in spectral data may arise from isomerization; cross-reference with PubChem or EPA DSSTox entries for validation .

Advanced Research Questions

Q. How should researchers design experiments to investigate the hydrolytic stability of this compound under varying pH?

Use buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy or GC. Kinetic studies (Arrhenius plots) can quantify activation energy. Control variables: temperature (25–60°C), ionic strength. Contradictory data may stem from autocatalysis by HCl byproducts; include neutralization steps or ion-exchange resins to mitigate .

Q. What analytical strategies address contradictory data in reaction mechanisms involving this compound?

For conflicting kinetic or mechanistic results (e.g., SN1 vs. SN2 pathways), employ isotopic labeling (²H/¹⁸O) or computational modeling (DFT). Compare experimental activation parameters (ΔH‡, ΔS‡) with theoretical values. Reproducibility issues may arise from trace moisture; use Karl Fischer titration to verify solvent dryness .

Q. How can researchers optimize catalytic systems for this compound’s applications in organic synthesis?

Screen Lewis acids (e.g., ZnCl₂, FeCl₃) or enzymes (lipases) for esterification efficiency. Advanced designs might use flow chemistry to enhance mixing and heat transfer. Monitor enantiomeric purity via chiral HPLC if synthesizing stereoisomers. BASF’s guidelines for acyl chlorides recommend pilot-scale testing to assess scalability .

Methodological Considerations

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicological studies?

Use nonlinear regression (e.g., Hill equation) for IC₅₀ determination. Address variability with ANOVA or Bayesian modeling. Reference IFRA standards for hexyl salicylate as a template, adjusting for chlorinated analogs’ unique toxicity profiles .

Q. How should researchers validate synthetic yields when scaling up this compound production?

Perform mass balance audits and track atom economy. Compare pilot-scale yields (e.g., 50–100 g) with bench-scale data. Use DOE (Design of Experiments) to identify critical parameters (e.g., catalyst loading, solvent polarity). Batch-specific COAs from suppliers like MedChemExpress ensure reagent consistency .

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